

Technical Guide: Physicochemical Properties of Verapamil EP Impurity C Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **Verapamil EP Impurity C hydrochloride**. Verapamil EP Impurity C, chemically known as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a known impurity of the calcium channel blocker Verapamil. A thorough understanding of its properties is crucial for the development, manufacturing, and quality control of Verapamil drug products. This document outlines its chemical identity, physical characteristics, and analytical methodologies for its identification and quantification. Detailed experimental protocols and spectral data are provided to support researchers and drug development professionals in their work.

Chemical Identity

Verapamil EP Impurity C hydrochloride is the hydrochloride salt of the tertiary amine 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine.



Property	Value	Reference
Chemical Name	2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride	[1]
Synonyms	3,4-Dimethoxy-N,N- dimethylbenzeneethanamine hydrochloride, NSC 609249	[2][3]
Pharmacopeia Name	Verapamil EP Impurity C	[4][5]
CAS Number	51012-67-0	[2]
Molecular Formula	C12H20CINO2	[6]
Molecular Weight	245.75 g/mol	[6]
Chemical Structure	Chemical Structure of Verapamil EP Impurity C hydrochloride	

Physicochemical Properties

A summary of the known physicochemical properties of **Verapamil EP Impurity C hydrochloride** is presented in the table below.



Property	Value	Reference
Appearance	White to off-white solid	[5]
Melting Point	>180 °C (decomposition)	[7]
Solubility	Soluble in DMSO and Methanol.	[8]
Storage	Recommended storage at 4°C, sealed and away from moisture. For solutions in solvent, storage at -20°C for up to one month or -80°C for up to six months is advised.	[3]

Synthesis Pathway

Verapamil EP Impurity C, 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine, can be synthesized from 3,4-dimethoxyphenethylamine. The following diagram illustrates a potential synthetic route.



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Caption: Plausible synthesis route for Verapamil EP Impurity C.

Analytical Characterization

Accurate identification and quantification of Verapamil EP Impurity C are critical for ensuring the quality and safety of Verapamil drug products. The following sections detail the analytical techniques and methodologies employed for its characterization.

High-Performance Liquid Chromatography (HPLC)



Reverse-phase HPLC is a widely used technique for the separation and quantification of Verapamil and its impurities.

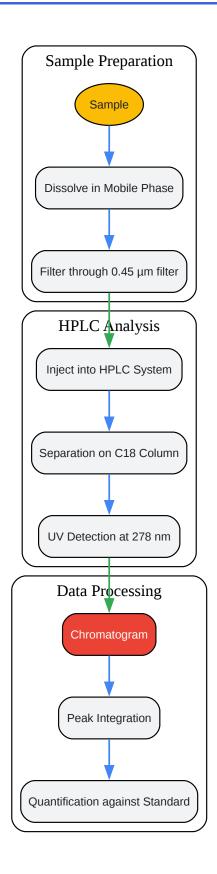
Experimental Protocol:

A common HPLC method for the analysis of Verapamil and its related compounds is as follows:

Parameter	Condition	Reference
Column	C18, 250 mm x 4.6 mm, 5 μm particle size	[9]
Mobile Phase	A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). A typical mobile phase consists of a solution of dipotassium hydrogen phosphate in water, with the pH adjusted to 7.2 with phosphoric acid.	[9]
Flow Rate	1.5 mL/min	[9]
Detection	UV at 278 nm	[9]
Injection Volume	10-20 μL	
Column Temperature	Ambient or controlled at a specific temperature (e.g., 30°C)	

Analytical Workflow:





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Caption: General workflow for the HPLC analysis of Verapamil impurities.



Spectral Data

While specific spectral data for **Verapamil EP Impurity C hydrochloride** is not widely published in peer-reviewed literature, reference standards are available from various suppliers. These standards are typically accompanied by a Certificate of Analysis (CoA) which includes detailed spectral information.[10] The expected spectral characteristics are outlined below.

The proton NMR spectrum of **Verapamil EP Impurity C hydrochloride** in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show signals corresponding to the aromatic protons of the dimethoxybenzene ring, the methylene protons of the ethyl chain, the N,N-dimethyl protons, and the methoxy protons. The chemical shifts will be influenced by the protonation of the tertiary amine.

Expected ¹H NMR Signals:

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic protons	6.5 - 7.0	m
Methoxy protons (-OCH₃)	~3.8	S
Methylene protons (-CH ₂ -N)	3.0 - 3.5	t
Methylene protons (Ar-CH ₂ -)	2.8 - 3.2	t
N,N-dimethyl protons (- N(CH ₃) ₂)	2.5 - 3.0	S

Mass spectral analysis is a powerful tool for the confirmation of the molecular weight and structure of Verapamil EP Impurity C.

Expected Mass Spectral Data:

lon	Expected m/z
[M+H] ⁺ (of free base)	210.15
Molecular Ion (of free base)	209.14



The fragmentation pattern would likely involve cleavage of the ethylamine side chain and loss of methyl groups.

The IR spectrum of **Verapamil EP Impurity C hydrochloride** will exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretch (from hydrochloride)	2400 - 2800 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2800 - 3000
C=C stretch (aromatic)	1500 - 1600
C-O stretch (ether)	1020 - 1250
C-N stretch	1000 - 1250

Conclusion

This technical guide has summarized the key physicochemical properties and analytical methodologies for **Verapamil EP Impurity C hydrochloride**. A thorough understanding and control of this impurity are essential for ensuring the quality, safety, and efficacy of Verapamil drug products. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with Verapamil. It is recommended to use certified reference standards for accurate identification and quantification.

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References







- 1. researchgate.net [researchgate.net]
- 2. Verapamil EP Impurity C HCI [artis-standards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Verapamil EP-Impurity C Daicel Pharma Standards [daicelpharmastandards.com]
- 5. niainnovation.in [niainnovation.in]
- 6. Verapamil EP Impurity H | 190850-49-8 | SynZeal [synzeal.com]
- 7. chembk.com [chembk.com]
- 8. files.sdiarticle5.com [files.sdiarticle5.com]
- 9. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
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